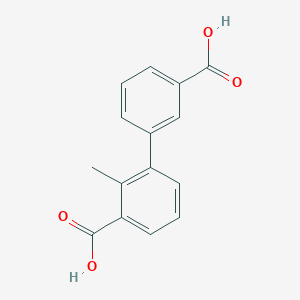
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Carboxyphenyl)-2-fluorobenzoic acid (5-CPA) is a fluorinated carboxylic acid commonly used in scientific research. It has a wide range of applications in biochemistry and physiology, and is particularly useful in lab experiments due to its high solubility in water and its low toxicity.
科学的研究の応用
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a substrate in enzyme assays. Additionally, it can be used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used in the synthesis of polymers, in the determination of protein-ligand interactions, and in the study of enzyme kinetics.
作用機序
The mechanism of action of 5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is thought to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing its substrate from binding. It is also thought to interact with proteins and other biological molecules, influencing their conformation and activity.
Biochemical and Physiological Effects
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes in the cytochrome P450 system, as well as enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to interact with proteins and other biological molecules, influencing their conformation and activity. In vivo studies have demonstrated that it has anti-inflammatory, anti-tumor, and anti-oxidant effects.
実験室実験の利点と制限
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% has a number of advantages for use in lab experiments. It is highly soluble in water and has a low toxicity, making it safe to use. Additionally, it is relatively inexpensive and can be easily synthesized using the methods described above. However, it does have some limitations. It is not very stable in the presence of light or heat, and it can react with other molecules, making it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95%. These include further investigation of its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research could be done to explore its interaction with proteins and other biological molecules, as well as its potential to inhibit enzymes involved in drug metabolism. Finally, further research could be done to explore its potential as a fluorescent probe for the detection of proteins and nucleic acids.
合成法
5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% can be synthesized through a number of different methods, including the Wittig reaction, the Stille reaction, and the Sonogashira coupling. The Wittig reaction involves the reaction of a phosphonium salt with a carboxylic acid, resulting in the formation of an alkene and a carboxylic acid salt. The Stille reaction involves the reaction of an organostannane with a carboxylic acid, resulting in the formation of a vinyl stannane and a carboxylic acid salt. The Sonogashira coupling involves the reaction of an organohalide with an organometallic reagent, resulting in the formation of a carbon-carbon bond and a carboxylic acid salt. All of these methods can be used to synthesize 5-(3-Carboxyphenyl)-2-fluorobenzoic acid, 95% in good yields.
特性
IUPAC Name |
5-(3-carboxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTXMMGZLXSDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689896 |
Source


|
| Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-42-0 |
Source


|
| Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














